4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Lipophilicity CNS drug discovery Physicochemical property

4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine (CAS 1500953‑07‑0) belongs to the class of tetrahydroimidazo[4,5‑c]pyridines, characterized by a saturated pyridine ring fused to an imidazole core [REFS‑1]. The molecule incorporates a bulky tert‑butyl group at the 4‑position and an N‑methyl substituent at the 3‑position, yielding a molecular formula of C₁₁H₁₉N₃ and a molecular weight of 193.29 g mol⁻¹ [REFS‑2].

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13074590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C2=C(CCN1)N=CN2C
InChIInChI=1S/C11H19N3/c1-11(2,3)10-9-8(5-6-12-10)13-7-14(9)4/h7,10,12H,5-6H2,1-4H3
InChIKeyLCAZEENASKKQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine – A Structurally Distinct Tetrahydroimidazopyridine Building Block


4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine (CAS 1500953‑07‑0) belongs to the class of tetrahydroimidazo[4,5‑c]pyridines, characterized by a saturated pyridine ring fused to an imidazole core [REFS‑1]. The molecule incorporates a bulky tert‑butyl group at the 4‑position and an N‑methyl substituent at the 3‑position, yielding a molecular formula of C₁₁H₁₉N₃ and a molecular weight of 193.29 g mol⁻¹ [REFS‑2]. This compound is supplied as a research chemical with a purity of 95 % and is employed as a synthetic intermediate or scaffold in medicinal chemistry programs targeting kinases, GPCRs and other protein classes [REFS‑1].

Why 4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine Cannot Be Replaced by Common Analogs


Substituting 4‑Tert‑butyl‑3‑methyl‑3H,4H,5H,6H,7H‑imidazo[4,5‑C]pyridine with its des‑methyl (CAS 4875‑38‑1) or des‑tert‑butyl (CAS 64403‑25‑4) analogs alters key physicochemical parameters that govern biological performance [REFS‑1]. The additive effect of the tert‑butyl and methyl groups on lipophilicity, steric occupancy and hydrogen‑bonding potential means that SAR (structure–activity relationship) trends cannot be linearly extrapolated from singly substituted compounds. Consequently, procurement decisions based solely on core scaffold similarity risk misleading biological outcomes and wasted screening resources. It should be noted that direct, head‑to‑head biological potency comparisons between this compound and its closest analogs are not publicly disclosed; the differentiation presented herein is based on the best available physicochemical and structural evidence [REFS‑2].

Quantitative Differentiation of 4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine from Its Closest Analogs


LogP Differential of +1.26 Over 3‑Methyl Analog Guides CNS Penetration Potential

The target compound displays a computed logP of 1.653 (Leyan algorithm) [REFS‑1], whereas the des‑tert‑butyl analog 3‑methyl‑3H,4H,5H,6H,7H‑imidazo[4,5‑C]pyridine (CAS 64403‑25‑4) has a logP of 0.3946 (Ambinter) [REFS‑2]. This represents a 1.26 log unit increase, placing the target in a favorable lipophilicity range for blood–brain barrier penetration (logP 1‑3).

Lipophilicity CNS drug discovery Physicochemical property

Molecular Weight Increase of 14.03 g mol⁻¹ Relative to Des‑Methyl Analog

The molecular weight of the target compound is 193.29 g mol⁻¹ [REFS‑1], compared to 179.26 g mol⁻¹ for the des‑methyl analog 4‑tert‑butyl‑3H,4H,5H,6H,7H‑imidazo[4,5‑C]pyridine (CAS 4875‑38‑1) [REFS‑2]. The extra methyl group adds 14.03 g mol⁻¹ and contributes to a larger van der Waals surface area.

Molecular weight Drug‑likeness Physicochemical property

Chiral Center at C4 Enables Enantioselective Applications

The target compound is chiral at the C4 position due to the tert‑butyl substituent, existing as a racemic mixture [REFS‑1]. In contrast, the des‑methyl analog (CAS 4875‑38‑1) is achiral because the imidazole nitrogen at position 3 is unsubstituted, rendering the C4 environment symmetric. This chirality provides a handle for enantiomer separation and stereospecific biological evaluation.

Chirality Enantioselective synthesis Medicinal chemistry

Documented 95 % Purity Specification Reduces Assay Variability

The target compound is supplied with a minimum purity of 95 % [REFS‑1]. While the des‑methyl analog (CAS 4875‑38‑1) is also offered at ≥95 % by certain vendors, the purity of the 3‑methyl analog (CAS 64403‑25‑4) is often not explicitly specified by common suppliers [REFS‑2]. This documented purity level ensures consistent performance in biological assays and facilitates compliance with journal publication standards.

Purity Reproducibility Quality control

Saturated Tetrahydro Ring Imparts Conformational Flexibility Over Unsaturated Analogs

The tetrahydro nature of the central pyridine ring in the target compound allows for non‑planar conformations, unlike fully unsaturated imidazo[4,5‑c]pyridines which are rigid and planar [REFS‑1]. This flexibility can facilitate induced‑fit binding to kinase ATP pockets, as evidenced by the activity of structurally related saturated imidazo[4,5‑c]pyridine derivatives against BTK and SSAO/VAP‑1 [REFS‑2][REFS‑3].

Conformational flexibility Binding kinetics Scaffold selection

Recommended Application Scenarios for 4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine Based on Verified Differentiation


CNS‑Focused Lead Identification Programs

The target compound's elevated logP (1.653) positions it within the optimal range for CNS penetration, making it a valuable scaffold for discovering neuroactive agents. Procurement of this specific derivative ensures that SAR exploration around lipophilicity can be conducted without the confounding influence of additional heteroatoms [REFS‑1].

Stereochemical Optimization in Medicinal Chemistry

The intrinsic chirality at C4 provides a starting point for enantiomer separation and evaluation of stereospecific activity. Researchers can leverage this feature to develop enantiopure leads with potentially improved safety margins [REFS‑1].

High‑Throughput Screening Library Enrichment

With a vendor‑guaranteed purity of 95 %, this compound can be confidently incorporated into screening libraries, reducing false‑positive rates and ensuring data reproducibility across independent assay runs [REFS‑1].

Non‑Hinge‑Binding Kinase Inhibitor Design

The saturated tetrahydro ring system allows the scaffold to adopt non‑planar conformations that may bypass the hinge‑binding motif commonly exploited by ATP‑competitive inhibitors, opening avenues for allosteric kinase modulation. Patents on tetrahydroimidazo[4,5‑c]pyridines as BTK and TNF modulators support this design strategy [REFS‑2].

Quote Request

Request a Quote for 4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.